![molecular formula C17H21NO4 B2527659 (2E)-3-{4-[(N-cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid CAS No. 900732-69-6](/img/structure/B2527659.png)
(2E)-3-{4-[(N-cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-{4-[(N-cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid, also known as MK-886, is a potent inhibitor of 5-lipoxygenase activating protein (FLAP). It was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic benefits in various diseases.
Mechanism of Action
(2E)-3-{4-[(N-cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid works by inhibiting the binding of arachidonic acid to FLAP, which is a protein that regulates the activity of 5-lipoxygenase, an enzyme involved in the production of leukotrienes. By blocking the production of leukotrienes, (2E)-3-{4-[(N-cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid reduces inflammation and tumor growth.
Biochemical and Physiological Effects
(2E)-3-{4-[(N-cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid has been found to have several biochemical and physiological effects, including reducing the production of leukotrienes, inhibiting the activity of 5-lipoxygenase, reducing inflammation, and inhibiting tumor growth. It has also been found to have a protective effect on the heart by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using (2E)-3-{4-[(N-cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid in lab experiments is its ability to selectively inhibit FLAP without affecting other enzymes involved in the production of leukotrienes. This allows for more precise targeting of the inflammatory response. However, one limitation of using (2E)-3-{4-[(N-cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
For the research on (2E)-3-{4-[(N-cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid include exploring its potential therapeutic benefits in other diseases, such as asthma and Alzheimer's disease. Additionally, further research is needed to optimize the synthesis method of (2E)-3-{4-[(N-cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid to improve its solubility and bioavailability. Finally, the development of more specific inhibitors of FLAP could lead to the development of more effective treatments for inflammatory diseases.
Synthesis Methods
(2E)-3-{4-[(N-cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid is synthesized through a multistep process involving the reaction of 4-(N-cyclohexylcarbamoyl)methoxyphenylacetic acid with acetic anhydride and triethylamine, followed by the reaction with acetic acid and thionyl chloride to form the intermediate compound. The final step involves the reaction of the intermediate compound with propargyl bromide and potassium tert-butoxide to yield (2E)-3-{4-[(N-cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid.
Scientific Research Applications
(2E)-3-{4-[(N-cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid has been extensively studied for its potential therapeutic benefits in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to inhibit the production of leukotriene B4, a potent pro-inflammatory mediator, by blocking the binding of arachidonic acid to FLAP. This inhibition has been found to reduce inflammation and tumor growth in animal models.
properties
IUPAC Name |
(E)-3-[4-[2-(cyclohexylamino)-2-oxoethoxy]phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c19-16(18-14-4-2-1-3-5-14)12-22-15-9-6-13(7-10-15)8-11-17(20)21/h6-11,14H,1-5,12H2,(H,18,19)(H,20,21)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTAJWNDBXAVGI-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)COC2=CC=C(C=C2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)COC2=CC=C(C=C2)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-{4-[2-(Cyclohexylamino)-2-oxoethoxy]phenyl}acrylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-3-[4-(trifluoromethyl)thiophen-2-yl]propanoic acid;hydrochloride](/img/structure/B2527581.png)
![4,7-Dimethyl-2,6-bis(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2527582.png)
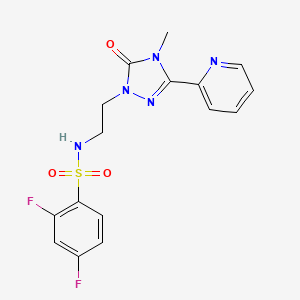
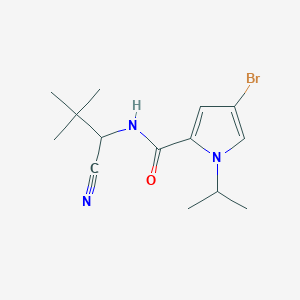

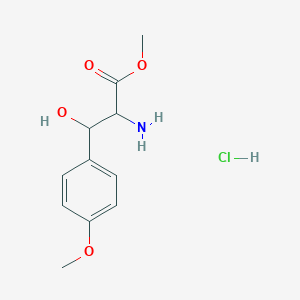
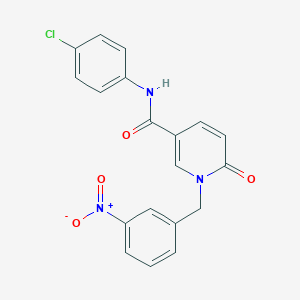
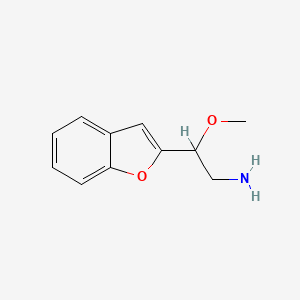

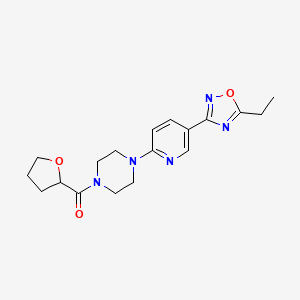
![6-Acetyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2527594.png)
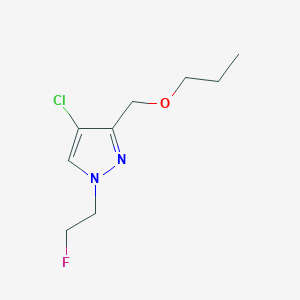
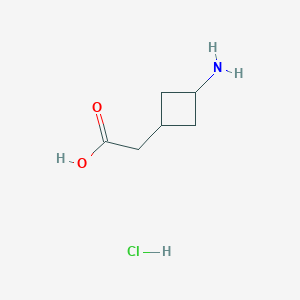
![N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2527599.png)